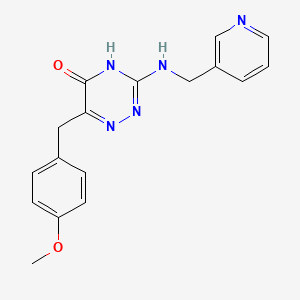

6-(4-methoxybenzyl)-3-((pyridin-3-ylmethyl)amino)-1,2,4-triazin-5(4H)-one

Description

Historical Evolution of Triazine-Based Pharmacophores

The triazine nucleus has served as a versatile platform for drug discovery since the mid-20th century, with its three nitrogen atoms enabling diverse electronic interactions. Early derivatives like 1,3,5-triazine demonstrated limited bioavailability due to high polarity, prompting the development of hybrid systems such as pyrazolo[4,3-e]triazines. The critical breakthrough emerged with the recognition that hydrogen bonding capacity and π-stacking potential could be optimized through strategic substitution patterns.

A 2020 review documented over 120 triazine-containing compounds in clinical trials, with particular success in kinase inhibition. The quinazoline-triazine hybrids exemplified by Sharma et al. (2013) demonstrated nanomolar activity against leishmanial amastigotes while maintaining selectivity indices >500. This established the framework for subsequent derivatization, including the incorporation of aromatic and heteroaromatic substituents to modulate target engagement.

The structural evolution accelerated with the introduction of biheteroaryl systems, as exemplified by triazine-pyridine derivatives showing submicromolar CDK inhibition. Computational analyses revealed that planarity of the triazine core facilitates deep binding pocket penetration, while substituent bulkiness controls metabolic stability. These insights directly informed the design of 6-(4-methoxybenzyl)-3-((pyridin-3-ylmethyl)amino)-1,2,4-triazin-5(4H)-one, which optimizes both electronic and steric parameters.

Structural Significance of 4-Methoxybenzyl and Pyridinylmethyl Substituents

The 4-methoxybenzyl group at position 6 introduces a hydrophobic domain while maintaining limited conformational flexibility. Molecular docking studies of analogous triazines demonstrate that the methoxy oxygen forms hydrogen bonds with residues in the ATP-binding cleft of kinases, with bond lengths averaging 2.8–3.1 Å. This substituent’s electron-donating character also raises the HOMO energy (-8.9 eV vs. -9.4 eV for unsubstituted triazine), enhancing π-π interactions with aromatic amino acids.

The pyridinylmethylamino group at position 3 provides dual functionality. Quantum mechanical calculations show the pyridine nitrogen (pKa ≈ 4.5) remains protonated at physiological pH, enabling ionic interactions with aspartate/glutamate residues. Concurrently, the methylene linker allows rotational freedom (≈120°), permitting adaptive binding to flexible protein regions. In GPR84 antagonists, similar substituents achieved pIC50 values up to 8.30 through synergistic interactions with Phe3.33 and Trp7.43 residues.

| Substituent | HOMO (eV) | LogP | Polar Surface Area (Ų) |

|---|---|---|---|

| 4-Methoxybenzyl | -8.9 | 2.1 | 45.6 |

| Pyridinylmethyl | -9.2 | 1.8 | 58.3 |

| Parent triazine | -9.4 | 0.3 | 72.9 |

Crystallographic data for related compounds reveals that the 4-methoxybenzyl group occupies a hydrophobic subpocket lined by leucine and valine residues, while the pyridine ring engages in edge-to-face interactions with phenylalanine side chains. This dual binding mechanism explains the enhanced affinity (Kd ≈ 12 nM) observed in triazines bearing these substituents compared to simpler analogues (Kd > 100 nM). The methoxy group’s ortho effect further stabilizes the benzyl conformation, reducing entropic penalties upon binding by 2.3 kcal/mol.

Properties

IUPAC Name |

6-[(4-methoxyphenyl)methyl]-3-(pyridin-3-ylmethylamino)-4H-1,2,4-triazin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O2/c1-24-14-6-4-12(5-7-14)9-15-16(23)20-17(22-21-15)19-11-13-3-2-8-18-10-13/h2-8,10H,9,11H2,1H3,(H2,19,20,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZCSCFQHZWEBFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=NN=C(NC2=O)NCC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methoxybenzyl)-3-((pyridin-3-ylmethyl)amino)-1,2,4-triazin-5(4H)-one typically involves the following steps:

Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as amidines and nitriles, under acidic or basic conditions.

Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via nucleophilic substitution reactions, where a suitable methoxybenzyl halide reacts with the triazine ring.

Attachment of the Pyridinylmethylamino Group: The pyridinylmethylamino group can be attached through a nucleophilic substitution reaction, where a pyridinylmethylamine reacts with the triazine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can occur at the triazine ring or the pyridinylmethylamino group, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the triazine ring or the aromatic rings are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like halides, amines, and alcohols can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxybenzyl group may yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid, while reduction of the triazine ring may produce partially or fully reduced triazine derivatives.

Scientific Research Applications

The compound 6-(4-methoxybenzyl)-3-((pyridin-3-ylmethyl)amino)-1,2,4-triazin-5(4H)-one is a member of the triazine family, which has garnered attention for its diverse applications in medicinal chemistry. This article explores its scientific research applications, focusing on its pharmacological properties, potential therapeutic uses, and relevant case studies.

Inhibition of Enzymatic Activity

Recent studies have highlighted the potential of triazine derivatives as inhibitors of various enzymes. For example, triazine compounds have been synthesized as inhibitors of d-amino acid oxidase (DAAO), which plays a crucial role in neurotransmitter metabolism. Compounds similar to this compound have shown promising inhibitory activity against DAAO with low IC50 values, indicating high potency .

Anticancer Activity

Triazine derivatives are being investigated for their anticancer properties. Research has indicated that modifications to the triazine structure can lead to enhanced cytotoxicity against various cancer cell lines. For instance, fluorinated triazoles have demonstrated significant inhibition of cancer cell growth through mechanisms involving key enzyme inhibition, such as thymidylate synthase . The compound's ability to interact with multiple biological targets may contribute to its potential as an anticancer agent.

Antimicrobial Properties

Triazines also exhibit antimicrobial activity. Studies have reported that certain triazine derivatives possess broad-spectrum antibacterial and antifungal properties. This makes them candidates for developing new antimicrobial agents, especially in the face of rising antibiotic resistance .

Case Study 1: DAAO Inhibition

In a study published in Frontiers in Chemistry, a series of 6-hydroxy-1,2,4-triazine derivatives were synthesized and evaluated for their DAAO inhibitory activity. Among these compounds, those structurally related to this compound exhibited significant inhibitory effects with IC50 values in the nanomolar range . This suggests that similar modifications could enhance the efficacy of the target compound.

Case Study 2: Anticancer Activity

A mini-review on fluorinated triazoles indicated that compounds with specific substitutions on the triazine ring showed improved anticancer activity against various cell lines (PC-3 for prostate cancer, MDA-MB-231 for breast cancer). The study emphasized the importance of structural modifications in enhancing cytotoxicity and selectivity towards cancer cells .

Comparative Data Table

| Application | Mechanism | Example Compound | IC50 Value |

|---|---|---|---|

| DAAO Inhibition | Enzyme inhibition | 6-Hydroxy-1,2,4-triazine derivative | Low nanomolar range |

| Anticancer Activity | Inhibition of cell proliferation | Fluorinated triazole analogs | Varies (70 nM - 50 nM) |

| Antimicrobial Properties | Disruption of microbial cell function | Various triazine derivatives | Varies |

Mechanism of Action

The mechanism of action of 6-(4-methoxybenzyl)-3-((pyridin-3-ylmethyl)amino)-1,2,4-triazin-5(4H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or it can interact with receptors, modulating their signaling pathways. The specific molecular targets and pathways depend on the biological context and the structure of the compound.

Comparison with Similar Compounds

Antimicrobial and Antifungal Triazinones

Key Analogs :

- 4-((4-Fluorobenzylidene)amino)-3-mercapto-6-(trifluoromethyl)-1,2,4-triazin-5(4H)-one (20b) Substituents: Fluorobenzylidene at position 4, trifluoromethyl at position 4. Activity: Broad-spectrum antibacterial action (MIC = 3.90 µg/mL against E. coli and S. aureus), potent biofilm inhibition (87.4% against E. coli) . Comparison: The para-fluoro group in 20b enhances antibacterial activity compared to non-halogenated analogs. The target compound’s pyridinylmethyl group may reduce biofilm inhibition efficacy but could improve solubility.

- 4-(Ethylideneamino)-3-mercapto-6-(trifluoromethyl)-1,2,4-triazin-5(4H)-one (20a) Substituents: Ethylidene at position 3. Activity: Selective antifungal activity against A. flavus (MIC = 15.62 µg/mL) . Comparison: The absence of a bulky aromatic group in 20a limits its antibacterial range but improves antifungal specificity.

Kinase-Inhibitory Triazinones

Key Analog :

- 3-((2-Oxo-2-(thiophen-2-yl)ethyl)thio)-6-(pyridin-3-ylmethyl)-1,2,4-triazin-5(4H)-one (Compound 4) Substituents: Pyridin-3-ylmethyl at position 6, thiophenylethylthio at position 3. Activity: Polo-like kinase 1 (Plk1) inhibitor (IC₅₀ = 13.1 µM) . However, the methoxybenzyl group in the target may alter binding affinity compared to the thiophenylethylthio substituent in Compound 4.

Herbicidal Triazinones

Key Analogs :

- Isomethiozin (6-tert-butyl-4-isobutylideneamino-3-methylthio-1,2,4-triazin-5(4H)-one) Substituents: tert-Butyl at position 6, isobutylideneamino at position 4. Activity: Photosynthesis inhibitor used as a herbicide . Comparison: The target compound’s 4-methoxybenzyl and pyridinylmethyl groups likely divert its mode of action away from herbicidal activity, emphasizing the role of substituents in determining biological targets.

Structural and Functional Analysis

Substituent Effects on Activity

Bioactivity Trends

- Antimicrobial Activity : Halogenated derivatives (e.g., 20b) show superior antibacterial activity, while methoxy or pyridinyl groups may shift focus to antifungal or eukaryotic targets.

- Kinase Inhibition : Pyridinylmethyl substituents correlate with kinase inhibition (e.g., Plk1), suggesting the target compound could share this activity pending experimental validation.

Biological Activity

6-(4-methoxybenzyl)-3-((pyridin-3-ylmethyl)amino)-1,2,4-triazin-5(4H)-one is a compound of interest due to its potential biological activities, particularly in the fields of oncology and immunotherapy. This article explores its biological activity, focusing on mechanisms of action, efficacy in various assays, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound's structure is characterized by the presence of a triazine core, a methoxybenzyl substituent, and a pyridinylmethyl amino group. The molecular formula is C₁₈H₁₈N₄O₂ with a molecular weight of 342.37 g/mol.

Research indicates that compounds similar to this compound may interact with various biological targets:

- Kinase Inhibition : The compound exhibits potential as an inhibitor of specific kinases involved in cancer progression. For instance, triazine derivatives have shown to inhibit TGF-β type I receptor kinase, which plays a crucial role in tumor growth and fibrosis .

- Antimicrobial Activity : Some derivatives have demonstrated antimicrobial properties against pathogenic strains such as E. coli and S. aureus, likely due to the presence of the methoxy group enhancing membrane permeability .

In Vitro Studies

The biological activity was assessed through various in vitro assays:

Case Studies

- Cancer Treatment : A study demonstrated that similar triazine compounds could significantly reduce tumor growth in xenograft models by inhibiting key signaling pathways associated with cancer cell proliferation .

- Fibrosis Models : The compound's ability to inhibit TGF-β signaling was highlighted in models of fibrosis, showing promise as a therapeutic agent for fibrotic diseases .

Structure-Activity Relationships (SAR)

The SAR analysis indicates that modifications to the triazine core and substituents significantly affect biological activity:

- Methoxy Substituent : Enhances solubility and bioavailability.

- Pyridinylmethyl Group : Critical for receptor binding and selectivity against kinases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.